![molecular formula C17H18N2O5S B2780400 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1421456-93-0](/img/structure/B2780400.png)

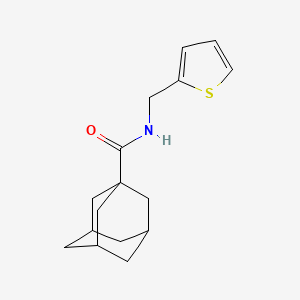

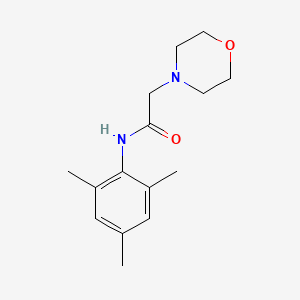

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a structural motif found in many natural products and synthetic compounds . This motif is known to possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .

Molecular Structure Analysis

The molecular structure of this compound likely consists of a 1,3-benzodioxole ring system and a thiophene ring . These substituent rings represent a donor–linker–acceptor conjugated system .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, substituted cinnamides, which are structurally similar, have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant .科学的研究の応用

Anticancer Activity

Functionalized sulfur-containing heterocyclic analogs, similar in structural complexity to N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, have been investigated for their anticancer properties. Hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, enhancing antioxidant enzyme activity and reducing ROS production, correlated with antiproliferative effects. These compounds activate apoptosis and arrest cells in the Sub-G1 phase, indicating their potential in cancer therapy, possibly in combination with other drugs to enhance chemotherapy effectiveness (Haridevamuthu et al., 2023).

Catalysis in Organic Synthesis

Compounds containing thiophenylmethyl groups have been shown to act as effective catalysts in organic synthesis. For example, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an efficient catalyst system for Goldberg amidation, demonstrating broad applicability towards functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides in good to excellent yields. This showcases the compound's role in facilitating intramolecular cross-coupling products (De, Yin, & Ma, 2017).

将来の方向性

特性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c20-13(11-3-4-14-15(8-11)24-10-23-14)5-6-18-16(21)17(22)19-9-12-2-1-7-25-12/h1-4,7-8,13,20H,5-6,9-10H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOHUFZRDODDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine](/img/structure/B2780317.png)

![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2780325.png)

![3,9-dimethyl-1-(2-methylallyl)-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2780326.png)

![1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B2780328.png)

![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780334.png)

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)